N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-2-27(31)29-20-22-10-12-23(13-11-22)28(32)30(16-6-9-21-7-4-3-5-8-21)24-14-15-25-26(19-24)34-18-17-33-25/h2-15,19H,1,16-18,20H2,(H,29,31)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVRVPIFSFPHOZ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N(CC=CC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N(C/C=C/C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide is a novel derivative of 2,3-dihydro-1,4-benzodioxin, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials, particularly in the context of diabetes and neurodegenerative diseases.
Synthesis of the Compound
The synthesis of the target compound involves several steps starting from 2,3-dihydro-1,4-benzodioxin-6-amine . The process typically includes:
- Formation of Sulfonamide Derivatives : The initial reaction involves treating 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides to produce sulfonamide intermediates.
- Substitution Reactions : These intermediates are then reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides in a polar aprotic solvent like DMF (dimethylformamide) using lithium hydride as a base to yield the desired benzamide derivatives .
The biological activity of This compound has been assessed primarily through its inhibitory effects on specific enzymes relevant to metabolic disorders:
- α-glucosidase Inhibition : This compound has shown moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values for some derivatives were reported at approximately 81.12 μM , indicating potential as an anti-diabetic agent .
- Acetylcholinesterase Inhibition : The compound's structural analogs have also been evaluated for their effects on acetylcholinesterase, which is crucial for neurotransmission and is a target in Alzheimer's disease treatment .
Anti-Diabetic Potential
A study synthesized various derivatives from the parent compound and evaluated their anti-diabetic properties through enzyme inhibition assays. The results indicated that while most compounds exhibited weak to moderate inhibitory activities against α-glucosidase, some showed promising potential for further development as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) .
Neuroprotective Effects
Another area of research focused on the neuroprotective potential of similar benzodioxin derivatives. Compounds derived from this scaffold demonstrated significant inhibition of lipid peroxidation processes in vitro, suggesting protective effects against oxidative stress-related neurodegeneration .
Data Summary
| Compound Name | IC50 (μM) | Target Enzyme | Activity Level |
|---|---|---|---|
| Compound A | 81.12 | α-glucosidase | Moderate |
| Compound B | 86.31 | α-glucosidase | Weak |
| Compound C | <37.38 | Acetylcholinesterase | Significant |
Scientific Research Applications
Key Steps in Synthesis
- Starting Material : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine).
- Reagents : 4-methylbenzenesulfonyl chloride and various 2-bromo-N-(un/substituted-phenyl)acetamides.
- Conditions : Aqueous alkaline medium with Na₂CO₃ to maintain pH during reaction.
- Final Products : A series of sulfonamide derivatives with potential biological activity.
Enzyme Inhibition
Research indicates that compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin) exhibit significant inhibitory effects on key enzymes like α-glucosidase and acetylcholinesterase . These enzymes are critical in the management of diabetes and neurodegenerative diseases.
Antimicrobial Properties
Some derivatives have shown moderate to significant antimicrobial activities. The structure-activity relationship (SAR) studies suggest that lipophilicity plays a crucial role in enhancing antibacterial efficacy .
Anticonvulsant Activity
In preclinical studies, certain derivatives have been evaluated for their anticonvulsant properties using models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). Compounds demonstrated promising results with better safety profiles compared to established antiepileptic drugs .
Medicinal Chemistry
The compound's structure allows for modifications that can lead to new drug candidates targeting:
- Type 2 Diabetes Mellitus : By modulating enzyme activity related to glucose metabolism.
- Alzheimer's Disease : Through inhibition of acetylcholinesterase, potentially improving cholinergic transmission.
Antimicrobial Agents
Given the promising antimicrobial activity of certain derivatives, further development could lead to new treatments for bacterial infections resistant to current antibiotics.
Anticonvulsant Drugs
The anticonvulsant potential opens avenues for developing new medications for epilepsy and other seizure disorders.
Case Study 1: Synthesis and Evaluation of Benzodioxine Derivatives
A study synthesized a range of N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that modifications at the benzodioxin core significantly influenced biological activity .
Case Study 2: Anticonvulsant Screening
Another research effort focused on screening a library of benzodioxine derivatives for anticonvulsant properties. Selected compounds were subjected to various seizure models, revealing several candidates with high efficacy and low toxicity profiles compared to traditional treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
